Tac combination

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

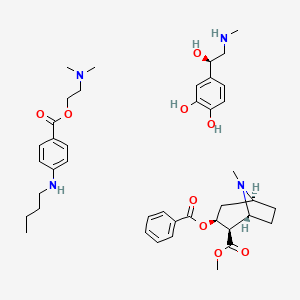

The compound “Tac combination” refers to a mixture of Cyclocarya paliurus triterpenoid acid complex and Se-methylselenocysteine. Cyclocarya paliurus triterpenoid acid complex is derived from the leaves of Cyclocarya paliurus, a plant known for its medicinal properties. Se-methylselenocysteine is a selenium-containing compound with various physiological functions, including antioxidant properties and tumor inhibition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Cyclocarya paliurus triterpenoid acid complex involves extracting triterpenoid acids from the leaves of Cyclocarya paliurus. The main active components include ursolic acid, oleanolic acid, and betulinic acid. The extraction process typically involves solvent extraction followed by purification steps to isolate the triterpenoid acids .

Se-methylselenocysteine can be synthesized through the reaction of selenomethionine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of Cyclocarya paliurus triterpenoid acid complex involves large-scale extraction and purification processes. The leaves of Cyclocarya paliurus are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and crystallization to obtain the triterpenoid acid complex .

Se-methylselenocysteine is produced industrially through chemical synthesis. The process involves the reaction of selenomethionine with methyl iodide in large reactors, followed by purification steps to remove impurities and obtain the final product .

Analyse Des Réactions Chimiques

Electrophotocatalytic Oxidative Coupling

TAC facilitates the coupling of arenes and azoles through single-electron transfer (SET) mechanisms. Under visible light irradiation, TAC undergoes photoexcitation to generate a radical dication intermediate with oxidizing power (3.33 V vs SCE), enabling the oxidation of benzene derivatives . The reaction proceeds via:

-

Oxidation of the substrate (e.g., benzene) to form a radical cation.

-

Nucleophilic trapping by azoles (e.g., pyrazole), followed by rearomatization to yield coupled products .

Table 1: Representative Oxidative Coupling Reactions

| Substrate | Azole Partner | Reaction Conditions | Product Yield (%) |

|---|---|---|---|

| Benzene | Pyrazole | Divided cell, 48–60 h | 65–75 |

| Chlorobenzene | Imidazole | Divided cell, 48–60 h | 50–60 |

| Isopropylbenzene | Pyrazole | Undivided cell, 48–60 h | 70–80 |

Vicinal C–H Diamination

TAC catalyzes the diamination of benzylic hydrocarbons under electrophotocatalytic conditions, forming 1,2-diamine derivatives. The mechanism involves:

-

Ritter-type amination of benzylic C–H bonds to form radical cations.

-

Solvolysis and subsequent oxidation to yield dihydroimidazole products .

Table 2: Diamination Reactions with TAC

| Substrate | Reaction Conditions | Product Yield (%) |

|---|---|---|

| Cumene (isopropylbenzene) | Visible light, 5:1 acetonitrile:TFA | 85 |

| Phenylcyclopentane | Visible light, 5:1 acetonitrile:TFA | 78 |

Experimental Optimization

High-throughput reaction arrays have been developed to explore TAC-mediated reactions systematically. For example:

-

Catalyst Screening : Nickel and cobalt catalysts were evaluated in sp³–sp³ coupling reactions, with NiCl₂·glyme achieving 47% yield .

-

Reaction Scope : Optimal conditions for sp²–sp³ couplings involved NiBr₂·glyme, trifluoromethylated ligands, and manganese reductants .

Table 3: High-Throughput Reaction Optimization

| Catalyst | Ligand | Reductant | Yield (%) |

|---|---|---|---|

| NiCl₂·glyme | 4,4’-di-tert-butyl-2,2’-bipyridine | Zinc | 47 |

| NiBr₂·glyme | 4,4’-bis-trifluoromethyl-2,2’-bipyridine | Manganese | 65 |

Applications De Recherche Scientifique

Cyclocarya paliurus triterpenoid acid complex and Se-methylselenocysteine have numerous scientific research applications:

Mécanisme D'action

The mechanism of action of Cyclocarya paliurus triterpenoid acid complex involves the activation of the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3 beta pathway. This pathway plays a crucial role in regulating glucose and lipid metabolism, insulin sensitivity, and cellular stress responses .

Se-methylselenocysteine exerts its effects through its antioxidant properties and ability to modulate cellular signaling pathways. It activates the extracellular signal-regulated kinase/fos proto-oncogene pathway, leading to the upregulation of telomerase reverse transcriptase expression and the inhibition of cellular senescence .

Comparaison Avec Des Composés Similaires

Cyclocarya paliurus triterpenoid acid complex is unique due to its specific combination of triterpenoid acids, including ursolic acid, oleanolic acid, and betulinic acid. These compounds exhibit synergistic effects, enhancing their therapeutic potential .

Se-methylselenocysteine is similar to other selenium-containing compounds, such as selenomethionine and selenocysteine. it is unique due to its specific methylation, which enhances its bioavailability and physiological effects .

List of Similar Compounds

- Ursolic acid

- Oleanolic acid

- Betulinic acid

- Selenomethionine

- Selenocysteine

Propriétés

Numéro CAS |

82824-07-5 |

|---|---|

Formule moléculaire |

C41H58N4O9 |

Poids moléculaire |

750.9 g/mol |

Nom IUPAC |

2-(dimethylamino)ethyl 4-(butylamino)benzoate;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21NO4.C15H24N2O2.C9H13NO3/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-10-5-9(13)6-2-3-7(11)8(12)4-6/h3-7,12-15H,8-10H2,1-2H3;6-9,16H,4-5,10-12H2,1-3H3;2-4,9-13H,5H2,1H3/t12-,13+,14-,15+;;9-/m0.0/s1 |

Clé InChI |

UPAWIKUZXZKSOH-OPSIUPSMSA-N |

SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNCC(C1=CC(=C(C=C1)O)O)O.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

SMILES isomérique |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O.CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

SMILES canonique |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNCC(C1=CC(=C(C=C1)O)O)O.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

Synonymes |

TAC combination TEC solution |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.